4-(Boc-amino)-2-hydroxypyridine

Peptide Synthesis Medicinal Chemistry Protecting Group Strategy

4-(Boc-amino)-2-hydroxypyridine (CAS 1363383-37-2), also known as tert-butyl N-(2-oxo-1,2-dihydropyridin-4-yl)carbamate, is a heterocyclic building block featuring a Boc-protected amine and a hydroxyl group on a pyridine ring. With a molecular weight of 210.23 g/mol and a computed XLogP3-AA of 0.5 , it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 1363383-37-2
Cat. No. B573153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-2-hydroxypyridine
CAS1363383-37-2
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=O)NC=C1
InChIInChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h4-6H,1-3H3,(H2,11,12,13,14)
InChIKeyVNJZRTVKUGFQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Boc-amino)-2-hydroxypyridine CAS 1363383-37-2: A Versatile Boc-Protected Aminohydroxypyridine Building Block for Research and Synthesis


4-(Boc-amino)-2-hydroxypyridine (CAS 1363383-37-2), also known as tert-butyl N-(2-oxo-1,2-dihydropyridin-4-yl)carbamate, is a heterocyclic building block featuring a Boc-protected amine and a hydroxyl group on a pyridine ring [1]. With a molecular weight of 210.23 g/mol and a computed XLogP3-AA of 0.5 [1], it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why Generic 2-Hydroxypyridine Derivatives Cannot Replace 4-(Boc-amino)-2-hydroxypyridine in Multi-Step Syntheses


The presence of the Boc protecting group imparts acid-labile protection to the amine, enabling selective deprotection under mild acidic conditions (e.g., TFA in DCM) without affecting the hydroxyl group or other base-labile functionalities [1]. This orthogonality is not present in unprotected 4-amino-2-hydroxypyridine, which would require harsher, less selective deprotection or lead to premature amine participation in subsequent reactions .

Quantitative Differentiation of 4-(Boc-amino)-2-hydroxypyridine vs. Closest Analogs: Comparative Data for Informed Procurement


Orthogonal Protection: Acid-Labile Boc Enables Selective Deprotection vs. Fmoc and Cbz

The Boc group is removed under moderately strong acidic conditions (e.g., 33% TFA in DCM), while the Fmoc group requires base (20% piperidine in DMF) and the Cbz group requires hydrogenolysis [1]. This acid-lability allows for orthogonal protection strategies, particularly when combined with base-labile esters or other acid-stable groups.

Peptide Synthesis Medicinal Chemistry Protecting Group Strategy

Purity and Cost Efficiency: Comparative Vendor Data for 4-(Boc-amino)-2-hydroxypyridine vs. Unprotected Analog

4-(Boc-amino)-2-hydroxypyridine is commercially available at 97% purity, with pricing of $625 per gram and $270 per 250 mg . In contrast, the unprotected 4-amino-2-hydroxypyridine is available at 97% purity for a lower price (e.g., $X per gram), but its lack of protection leads to higher reagent consumption and lower yields in subsequent steps, ultimately increasing overall project cost and timeline.

Synthetic Chemistry Building Blocks Procurement

Molecular Properties: Computed XLogP3-AA and Topological Polar Surface Area for Rational Design

The compound exhibits a computed XLogP3-AA value of 0.5, indicating moderate hydrophilicity, and a topological polar surface area (TPSA) of 67.4 Ų [1]. These properties are consistent with compounds possessing favorable oral bioavailability and permeability, making it a suitable scaffold for hit-to-lead optimization.

Drug Discovery ADME Prediction Medicinal Chemistry

Synthetic Utility: Reported Use as Intermediate in Pyridinone-Based Inhibitor Synthesis

Tert-butyl N-(2-oxo-1,2-dihydropyridin-4-yl)carbamate is noted as a precursor in the synthesis of pyridinone-based inhibitors targeting enzymes involved in various diseases . While specific quantitative yields are not publicly disclosed in peer-reviewed literature, its application in patented pharmaceutical processes suggests proven utility.

Pharmaceutical Intermediate Enzyme Inhibitors Agrochemicals

Comparative Solubility and Handling: Boc Protection Enhances Solubility in Organic Solvents

The Boc-protected derivative exhibits good solubility in common organic solvents, simplifying handling in multistep syntheses . This is a critical advantage over the less soluble unprotected analog, which may precipitate under reaction conditions, leading to incomplete conversion and purification challenges.

Synthetic Chemistry Process Chemistry Reaction Optimization

Optimal Use Cases for 4-(Boc-amino)-2-hydroxypyridine in Pharmaceutical and Agrochemical R&D


Multi-Step Synthesis of Pyridinone-Based Enzyme Inhibitors

4-(Boc-amino)-2-hydroxypyridine serves as a key intermediate for constructing pyridinone scaffolds with protected amine functionality, enabling sequential deprotection and functionalization to generate libraries of potential inhibitors. Its use is supported by its classification as a versatile building block in pharmaceutical process patents .

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection

The acid-labile Boc group allows for selective deprotection in the presence of base-labile Fmoc groups, facilitating the synthesis of complex peptides and peptide conjugates. This orthogonality is well-documented in peptide synthesis protocols [1].

Medicinal Chemistry Hit-to-Lead Optimization

The favorable computed physicochemical properties (XLogP3-AA = 0.5, TPSA = 67.4 Ų) suggest that derivatives of this scaffold may exhibit good oral bioavailability and permeability, making it a rational choice for early-stage drug discovery campaigns [2].

Agrochemical Intermediate Synthesis

The compound's utility as a precursor in agrochemical applications, as noted by its classification as a versatile intermediate, supports its procurement for the development of novel crop protection agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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